5-Chloro-6-[(methylsulfanyl)methyl]pyridin-2-amine
Description
Properties
IUPAC Name |
5-chloro-6-(methylsulfanylmethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2S/c1-11-4-6-5(8)2-3-7(9)10-6/h2-3H,4H2,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKGQDMQVRWUQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=C(C=CC(=N1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1334146-79-0 | |
| Record name | 5-chloro-6-[(methylsulfanyl)methyl]pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Representative Synthetic Route:
| Step | Reaction Description | Reagents & Conditions | Yield & Notes |
|---|---|---|---|
| 1 | Synthesis of pyrimidine core | 2-chloro-4-(pyridin-3-yl)pyrimidine + appropriate base | Moderate to high yield; regioselectivity critical |
| 2 | Nucleophilic substitution at 2-position | Amine (e.g., ammonia or primary amines) | Conditions: polar aprotic solvents like dichloromethane or DMF; temperature control to prevent side reactions |
| 3 | Introduction of methylsulfanyl group | Methylthiol derivatives (e.g., methylthiol or methylsulfanyl chloride) | Usually under basic conditions; yields depend on reaction efficiency |
Reference: Patent WO2021074138A1 describes similar multi-step syntheses involving these key transformations.
Direct Functionalization via Nucleophilic Substitution
The methylsulfanyl group can be introduced through nucleophilic substitution on a suitable halogenated pyridine or pyrimidine intermediate:
- Starting material: 2-chloropyridine or 2-chloropyrimidine derivatives.
- Reaction: Treatment with methylthiolate ion (generated from methylthiol and a base such as sodium hydride or potassium carbonate).
- Outcome: Formation of the methylsulfanyl substituent at the 6-position.
This method is favored for its straightforwardness and high regioselectivity, often yielding the desired compound in good yields.
Coupling Reactions for Side-Chain Functionalization
Research indicates that coupling reactions, such as Suzuki or Stille couplings, can be employed to attach various substituents at the 6-position or other reactive sites:
- Example: Suzuki coupling of a 2-chloropyridine derivative with a boronic acid bearing methylsulfanyl groups.
- Conditions: Use of Pd catalysts, appropriate bases (e.g., potassium phosphate), and polar solvents like acetonitrile or DMF.
- Advantages: High regioselectivity, functional group tolerance, and scalability.
Research findings from Xin et al. (2017) demonstrate the efficacy of such methods in pyrimidine synthesis.
Multi-Component and Annulation Strategies
Advanced methods involve multi-component reactions (MCRs) and annulation techniques to assemble the pyridine and pyrimidine rings simultaneously:
- Example: Three-component coupling involving amidines, aldehydes, and nitriles under catalytic conditions.
- Outcome: Rapid assembly of complex heterocycles with functionalized substituents, including methylsulfanyl groups.
This approach enhances overall efficiency and reduces purification steps.
Research Findings on Synthesis Optimization
Recent research emphasizes the importance of:
- Solvent choice: Dichloromethane, acetonitrile, and DMF are preferred for their polarity and inertness.
- Catalysts: Pd-based catalysts for coupling reactions; bases like DIPEA or triethylamine to facilitate nucleophilic substitutions.
- Reaction conditions: Elevated temperatures (around 100°C) and prolonged reaction times (12–20 hours) to maximize yields.
- Purification: Hydrolysis of esters or intermediates with lithium hydroxide or trifluoroacetic acid to obtain high-purity final products.
Data Table Summarizing Preparation Methods
| Method | Key Reagents | Solvent | Catalysts/Conditions | Typical Yield | Advantages | References |
|---|---|---|---|---|---|---|
| Multi-component synthesis | 2-chloro-4-(pyridin-3-yl)pyrimidine, amines | Dichloromethane, toluene | Heating at 120°C | 60–80% | Efficient, scalable | Patent WO2021074138A1 |
| Nucleophilic substitution | 2-chloropyridine derivatives, methylthiol | DMF, acetonitrile | Base (K2CO3, NaH) | 70–85% | High regioselectivity | Xin et al., 2017 |
| Suzuki coupling | Halogenated pyridine/pyrimidine, boronic acid derivatives | Acetonitrile, DMF | Pd catalysts, K3PO4 | 80% | Precise functionalization | Xin et al., 2017 |
| Annulation reactions | Amidines, nitriles, aldehydes | Ethanol, Toluene | Catalytic, reflux | 50–70% | Rapid heterocycle assembly | Rashid et al., 2021 |
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-[(methylsulfanyl)methyl]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often require a base, such as potassium carbonate (K2CO3), and a polar aprotic solvent, such as DMF.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-6-[(methylsulfanyl)methyl]pyridin-2-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-Chloro-6-[(methylsulfanyl)methyl]pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Substituent Effects on Electronic and Steric Properties
| Compound Name | Substituents (Positions) | Key Functional Groups | Electronic Effects | Evidence ID |
|---|---|---|---|---|
| 5-Chloro-6-[(methylsulfanyl)methyl]pyridin-2-amine | Cl (5), -SCH2CH3 (6), -NH2 (2) | Methylsulfanylmethyl, amine | Moderate electron donation (S atom) | [4], [6] |
| 5-Chloro-6-[(dimethylamino)methyl]pyridin-2-amine | Cl (5), -N(CH3)2 (6), -NH2 (2) | Dimethylaminomethyl, amine | Strong electron donation (N atom) | [6] |
| 6-Chloro-5-(trifluoromethyl)pyridin-2-amine | Cl (6), -CF3 (5), -NH2 (2) | Trifluoromethyl, amine | Strong electron withdrawal (CF3) | [9] |
| 5-Chloro-6-methyl-N-phenethyl-2-pyridin-2-ylpyrimidin-4-amine | Cl (5), CH3 (6), pyridinyl-pyrimidine | Pyrimidine core, phenethyl | Mixed aromatic/steric effects | [1], [2] |
Key Observations :
- The methylsulfanylmethyl group in the target compound provides a balance of steric bulk and electron donation, contrasting with the stronger electron-donating dimethylaminomethyl group in its dimethylamino analog .
- The trifluoromethyl group in 6-Chloro-5-(trifluoromethyl)pyridin-2-amine introduces significant electron-withdrawing effects, likely altering reactivity and binding affinity compared to the target compound .
Physicochemical and Structural Comparisons
| Property | This compound | 5-Chloro-6-[(dimethylamino)methyl]pyridin-2-amine | 6-Chloro-5-(trifluoromethyl)pyridin-2-amine |
|---|---|---|---|
| Molecular Weight | Not provided | 185.6 g/mol | 196.56 g/mol |
| Predicted Collision Cross Section (Ų)* | Not available | 137.6 ([M+H]+) | Not available |
| Solubility | Likely moderate (polar S group) | Higher (basic N group) | Low (hydrophobic CF3) |
*Collision cross-section (CCS) data from for the dimethylamino analog suggests compact molecular packing, which may correlate with membrane permeability or chromatographic behavior .
Biological Activity
5-Chloro-6-[(methylsulfanyl)methyl]pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and research findings.
Chemical Structure and Properties
The chemical structure of this compound features a pyridine ring substituted with a chlorine atom and a methylsulfanyl group. This unique combination contributes to its distinct biological properties. The compound can undergo various chemical transformations, including oxidation to form sulfoxides and sulfones, and reduction to amines, making it versatile for synthetic applications in organic chemistry .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. By binding to these targets, it alters their activity, leading to various biological effects. Research indicates that the compound may inhibit certain pathways involved in cell proliferation and inflammation, which are critical in cancer and infectious diseases .
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial properties of this compound against various bacterial strains. It has shown effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. The mechanism underlying this activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Table 1: Antimicrobial Activity Against Selected Bacteria
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Properties
The anticancer potential of this compound has been explored in various cancer cell lines. Studies indicate that the compound exhibits cytotoxic effects on cancer cells by inducing apoptosis and inhibiting cell cycle progression.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 15 | Induction of apoptosis |
| A549 (Lung) | 20 | Inhibition of cell proliferation |
| HeLa (Cervical) | 25 | Cell cycle arrest |
Research findings suggest that the compound may target specific signaling pathways involved in tumor growth and metastasis, making it a candidate for further development as an anticancer agent .
Case Study 1: In Vitro Evaluation
A study conducted on MDA-MB-231 breast cancer cells revealed that treatment with this compound led to a significant decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, confirming the compound's ability to induce programmed cell death.
Case Study 2: In Vivo Studies
In vivo studies using mouse models have shown promising results where the administration of the compound resulted in reduced tumor size compared to controls. The study highlighted its potential as a therapeutic agent in cancer treatment, warranting further investigation into its pharmacokinetics and long-term effects .
Future Research Directions
Ongoing research aims to elucidate the precise mechanisms by which this compound exerts its biological effects. Investigations into structure-activity relationships (SAR) will help optimize its efficacy and selectivity for specific targets. Additionally, studies focusing on its safety profile and potential side effects are crucial for advancing this compound toward clinical applications.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-Chloro-6-[(methylsulfanyl)methyl]pyridin-2-amine, and how are reaction conditions optimized?
- Methodology :
- Step 1 : Start with substituted pyridine precursors (e.g., 2-amino-6-chloropyridine derivatives). Introduce the methylsulfanylmethyl group via nucleophilic substitution or alkylation. For example, react with (methylsulfanyl)methanol under reflux in ethanol for 8–10 hours, as seen in analogous pyridine syntheses .
- Step 2 : Monitor reaction progress using thin-layer chromatography (TLC) with silica gel plates and ethyl acetate/hexane eluents.
- Step 3 : Purify via column chromatography (silica gel, gradient elution) or recrystallization. Adjust solvent polarity based on the compound’s solubility, as demonstrated in pyrimidine derivative purifications .
Q. How can the structure of this compound be confirmed experimentally?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use and NMR to identify aromatic protons (6.5–8.5 ppm for pyridine), methylsulfanyl protons (δ ~2.5 ppm), and amine protons (δ ~5–6 ppm). Compare with computed spectra from PubChem data for related compounds .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) can confirm molecular weight (e.g., predicted [M+H]+ m/z ~217). Collision cross-section (CCS) values (e.g., 137.6 Ų for [M+H]+) aid in distinguishing structural isomers .
- X-ray Crystallography : If crystals are obtainable, compare bond lengths/angles with published pyridine-amine structures (e.g., 3,5-Dichloro-6-methylpyridin-2-amine ).
Q. What are the key functional groups in this compound, and how do they influence reactivity?
- Methodology :
- Pyridine Ring : Aromaticity directs electrophilic substitution to the para position of the chlorine substituent.
- Methylsulfanylmethyl Group : The sulfur atom can undergo oxidation to sulfoxide/sulfone derivatives using HO or mCPBA, as observed in similar sulfanyl-containing pyrimidines .
- Amine Group : Participates in acid-base reactions (e.g., protonation in acidic conditions) and can form Schiff bases with aldehydes, as seen in pyridine-amine conjugates .
Advanced Research Questions
Q. How can contradictory yields in the synthesis of this compound be resolved?
- Methodology :
- Variable Screening : Use Design of Experiments (DoE) to test parameters (temperature, solvent polarity, catalyst loading). For example, higher yields in ethanol vs. DMF were reported for analogous pyridine syntheses .
- Byproduct Analysis : Employ LC-MS to identify side products (e.g., over-alkylation or oxidation). Adjust protecting groups for the amine if necessary .
- Scale-Up Adjustments : Optimize stirring rate and cooling methods to mitigate exothermic reactions, as noted in large-scale pyrimidine syntheses .
Q. What computational methods can predict the biological activity of this compound?
- Methodology :
- Molecular Docking : Use software like AutoDock Vina to simulate binding to targets (e.g., tubulin for anticancer activity, as seen in indole-pyridine hybrids ).
- QSAR Modeling : Correlate electronic descriptors (HOMO/LUMO energies) with bioactivity data from structurally similar compounds (e.g., sulfanyl-pyrimidines ).
- ADMET Prediction : Tools like SwissADME can estimate permeability, solubility, and metabolic stability based on logP and polar surface area .
Q. How can conflicting NMR data for reaction intermediates be reconciled?
- Methodology :
- 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals. For example, HMBC can confirm coupling between the methylsulfanyl group and the pyridine ring .
- Isotopic Labeling : Introduce -labeled amines to track nitrogen environments, as applied in pyridine-amine studies .
- Dynamic NMR : Analyze temperature-dependent spectra to detect rotational barriers in the methylsulfanylmethyl group .
Q. What strategies are effective for derivatizing the methylsulfanylmethyl group to enhance bioactivity?
- Methodology :
- Oxidation : Convert -SCH to -SOCH or -SOCH using HO (30%) or Oxone®. Monitor reaction progress via TLC and NMR .
- Cross-Coupling : Perform Suzuki-Miyaura reactions on the pyridine ring after introducing a halogen at the 4-position. Use Pd(PPh) as a catalyst, as shown in pyridinylpyrimidine syntheses .
- Amine Functionalization : React with acyl chlorides or sulfonyl chlorides to form amides/sulfonamides. Purify derivatives via flash chromatography .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
